Formanilide, 2-phenoxy-

Toxicology Chemical Intermediate Safety Riot Control Agent Synthesis

Formanilide, 2-phenoxy- (CAS 2770-12-9), systematically named N-(2-phenoxyphenyl)formamide, is a diaryl ether formamide with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol. It belongs to the class of N-arylformamides featuring a 2-phenoxy substituent on the anilide ring, also known as 2-formamidodiphenyl ether.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 2770-12-9
Cat. No. B13783727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormanilide, 2-phenoxy-
CAS2770-12-9
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC=C2NC=O
InChIInChI=1S/C13H11NO2/c15-10-14-12-8-4-5-9-13(12)16-11-6-2-1-3-7-11/h1-10H,(H,14,15)
InChIKeyVHUKJKINNIUBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formanilide, 2-phenoxy- (CAS 2770-12-9): Baseline Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


Formanilide, 2-phenoxy- (CAS 2770-12-9), systematically named N-(2-phenoxyphenyl)formamide, is a diaryl ether formamide with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol [1]. It belongs to the class of N-arylformamides featuring a 2-phenoxy substituent on the anilide ring, also known as 2-formamidodiphenyl ether . Its computed physicochemical descriptors include an XLogP3 of 2.4, a topological polar surface area (TPSA) of 38.3 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds, with a predicted density of 1.206 g/cm³ and a boiling point of 376.1 °C at 760 mmHg [1]. The compound is primarily utilised as a synthetic intermediate in the production of dibenz[b,f][1,4]oxazepine derivatives (including the riot-control agent CR), as a precursor to 2-phenoxyphenyl isocyanide for multicomponent reactions, and in the synthesis of α-ketoamide proteasome inhibitors [2][3].

Why Formanilide, 2-phenoxy- (2770-12-9) Cannot Be Generically Substituted: Positional Isomerism, Functional Group Reactivity, and Toxicity Profile Differentiation


Substituting Formanilide, 2-phenoxy- with a generic formanilide or a positional isomer (e.g., 3-phenoxy or 4-phenoxy formanilide) alters the electronic and steric environment of the formamide group and the diaryl ether scaffold, directly affecting its reactivity in key transformations. Specifically, the ortho-phenoxy substitution pattern is critical for the cyclisation to dibenz[b,f][1,4]oxazepines, where the proximity of the formamide nitrogen to the diphenyl ether oxygen dictates ring-closure efficiency and regioselectivity [1]. In the context of proteasome inhibitor synthesis, the 2-phenoxyformanilide serves as the direct precursor to 1-isocyano-2-phenoxybenzene via POCl₃-mediated dehydration; the isocyanide derived from the 3- or 4-phenoxy isomer would produce a structurally distinct scaffold with different P1′ site occupancy in the proteasome β5 subunit, as shown by molecular modelling studies [2]. Furthermore, toxicological evaluation of the three ether intermediates encountered in CR synthesis—2-nitrodiphenyl ether, 2-aminodiphenyl ether, and 2-formamidodiphenyl ether—demonstrated that all three were less acutely toxic than CR itself, but the formamido derivative offers a unique combination of manageable toxicity and the synthetic handle required for subsequent cyclisation, a balance not replicated by the nitro or amino analogs [3]. These reactivity, regiospecificity, and toxicity profile differences preclude simple interchange with in-class compounds.

Formanilide, 2-phenoxy- (2770-12-9): Product-Specific Quantitative Evidence for Differentiated Procurement


Acute Oral Toxicity Ranking Among CR Synthesis Intermediates: Formanilide, 2-phenoxy- vs. 2-Nitrodiphenyl Ether, 2-Aminodiphenyl Ether, and CR

In a comparative acute mammalian toxicology study, 2-formamidodiphenyl ether (Formanilide, 2-phenoxy-) was investigated alongside two other ether intermediates encountered in the synthesis of dibenz(b,f)-1,4-oxazepine (CR). All three intermediates—2-nitrodiphenyl ether, 2-aminodiphenyl ether, and 2-formamidodiphenyl ether—were reported to be less acutely toxic than the final product CR itself [1]. While the Ballantyne (1977) paper does not provide individual LD50 values for each intermediate in the publicly available abstract, the explicit statement that all three ethers were less acutely toxic than CR provides a qualitative safety ranking directly relevant to industrial hygiene considerations during intermediate procurement. CR has a reported oral LD50 in rats of >2000 mg/kg, indicating the intermediates possess an even more favourable acute toxicity profile [1].

Toxicology Chemical Intermediate Safety Riot Control Agent Synthesis

Synthetic Yield in Isocyanide Dehydration: Formanilide, 2-phenoxy- Conversion to 1-Isocyano-2-phenoxybenzene

Formanilide, 2-phenoxy- is converted to 1-isocyano-2-phenoxybenzene via dehydration with phosphorus oxychloride (POCl₃) and triethylamine in dichloromethane over 24 hours, achieving an 85% isolated yield [1]. This transformation is a critical step in the synthesis of phenoxy-substituted α-ketoamide proteasome inhibitors, where the isocyanide serves as a key building block in multicomponent Ugi-type reactions [2]. The yield is reported without a direct head-to-head comparator for the dehydration of alternative 2-substituted formanilides under identical conditions; therefore, the differentiation value lies in the documented feasibility and reproducible yield for this specific substrate, which is relevant for process scale-up evaluation [1].

Synthetic Methodology Isocyanide Chemistry Proteasome Inhibitor Precursor

Lipophilicity and Polar Surface Area Comparison: Formanilide, 2-phenoxy- vs. 2-Aminodiphenyl Ether and 2-Nitrodiphenyl Ether

Computed physicochemical properties provide a basis for differentiating Formanilide, 2-phenoxy- from the other two ether intermediates in the CR synthesis pathway. The target compound has an XLogP3 of 2.4 and a TPSA of 38.3 Ų (PubChem computed) [1]. In comparison, 2-aminodiphenyl ether (MW 185.23, C₁₂H₁₁NO) has a lower molecular weight and only one hydrogen bond donor plus one acceptor, with a TPSA of approximately 26 Ų (primary amine), while 2-nitrodiphenyl ether (MW 215.21, C₁₂H₉NO₃) has a higher TPSA (~55 Ų due to the nitro group) and a computed XLogP of ~2.9 . The formamido derivative thus occupies an intermediate lipophilicity–polarity space: more lipophilic than the nitro analog (beneficial for membrane permeation in cell-based assays) yet more polar than the amino analog (enhancing solubility relative to a purely aromatic ether). These computed differences are predictive but have not been experimentally validated in a comparative permeability or solubility assay [1].

Physicochemical Profiling Drug Likeness Permeability Prediction

Structural Role in PBR Ligand Scaffold: The 2-Phenoxyphenyl Moiety as a Pharmacophoric Feature

The 2-phenoxyphenyl scaffold embedded in Formanilide, 2-phenoxy- is a key substructure of high-affinity peripheral benzodiazepine receptor (PBR/TSPO) ligands. Okubo et al. (2004) reported that aryloxyanilide derivatives bearing the 2-phenoxyphenyl moiety, specifically DAA1106 (N-(2,5-dimethoxybenzyl)-N-(4-fluoro-2-phenoxyphenyl)acetamide) and DAA1097 (N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide), displayed PBR IC₅₀ values of 0.28 nM and 0.92 nM, respectively [1]. While Formanilide, 2-phenoxy- itself was not tested as a PBR ligand and lacks the N-alkylacetamide extension required for high affinity, it represents the minimal 2-phenoxyphenyl core scaffold from which these potent ligands are elaborated. This positions the compound as a structurally informative, commercially available starting material for medicinal chemistry programmes targeting TSPO [1].

Peripheral Benzodiazepine Receptor TSPO Ligands Aryloxyanilide Pharmacophore

Formanilide, 2-phenoxy- (2770-12-9): Evidence-Backed Research and Industrial Application Scenarios


Intermediate for Dibenz[b,f][1,4]oxazepine (CR) Synthesis and Structural Analogs

Formanilide, 2-phenoxy- is a direct intermediate in the synthesis of dibenz[b,f][1,4]oxazepine (CR) and its substituted analogs [1]. The cyclisation of 2-formamidodiphenyl ether derivatives to the oxazepine ring system is a validated route described by Wardrop et al. (1976), and the compound's acute toxicity profile—reported as less acutely toxic than the final CR product—supports its handling as a process intermediate [2]. Industrial users developing riot-control agents or exploring the pharmacological properties of dibenzoxazepine scaffolds (e.g., antipsychotic, TRPA1-modulating agents) can source this compound as a key building block.

Precursor to 2-Phenoxyphenyl Isocyanide for Multicomponent and Proteasome Inhibitor Chemistry

Dehydration of Formanilide, 2-phenoxy- with POCl₃/Et₃N yields 1-isocyano-2-phenoxybenzene, a versatile building block for Ugi and Passerini multicomponent reactions [1]. Stubba et al. (2019) employed this isocyanide in the synthesis of covalent-reversible α-ketoamide proteasome inhibitors that bridge the unprimed to the primed site of the β5 subunit, achieving compounds with nanomolar cellular activity and improved target specificity over bortezomib in Danio rerio embryo assays [2]. Research groups focused on proteasome inhibition, covalent-reversible warheads, or isocyanide-based diversity-oriented synthesis can utilise Formanilide, 2-phenoxy- as a stable, storable formamide precursor to generate the reactive isocyanide in situ or immediately prior to use.

Core Scaffold for Peripheral Benzodiazepine Receptor (TSPO) Ligand Development

The 2-phenoxyphenyl substructure of Formanilide, 2-phenoxy- is the minimal pharmacophoric core of aryloxyanilide-based PBR/TSPO ligands, as demonstrated by Okubo et al. (2004) with DAA1106 (IC₅₀ = 0.28 nM) and DAA1097 (IC₅₀ = 0.92 nM) [1]. Medicinal chemistry programmes targeting TSPO for neuroimaging, neuroinflammation, or steroidogenesis modulation can employ Formanilide, 2-phenoxy- as a starting material for N-alkylation, acylation, or reductive amination to rapidly generate focused libraries of 2-phenoxyphenyl derivatives [1].

Reference Standard for Analytical Method Development and Environmental Fate Studies of Diphenyl Ether Intermediates

Given its well-defined physicochemical properties (XLogP3 = 2.4, TPSA = 38.3 Ų, boiling point 376.1 °C) and its established role as a CR synthesis intermediate [1][2], Formanilide, 2-phenoxy- can serve as a reference standard for analytical method development (HPLC, GC-MS) targeting diphenyl ether derivatives in environmental monitoring, forensic analysis of riot-control agent degradation products, or quality control of synthetic intermediate batches. The documented toxicology context from Ballantyne (1977) further supports its use as a comparator in occupational exposure assessment studies [2].

Quote Request

Request a Quote for Formanilide, 2-phenoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.